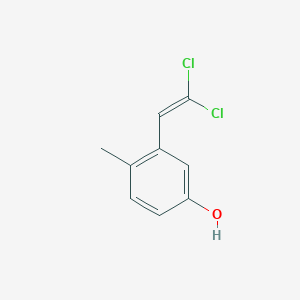

3-(2,2-Dichloroethenyl)-4-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dichloroethenyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6-2-3-8(12)4-7(6)5-9(10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOZFMIGIHKIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294424 | |

| Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90348-56-4 | |

| Record name | NSC96584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background and Research Significance of 3 2,2 Dichloroethenyl 4 Methylphenol

Overview of Phenol (B47542) Derivatives in Contemporary Organic Chemistry

Phenols are a class of aromatic organic compounds characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. wikipedia.orgwikipedia.org The simplest member of this class is phenol (C₆H₅OH) itself. wikipedia.org Phenol and its derivatives are fundamental building blocks in modern organic chemistry, serving as precursors for a wide range of materials and chemical entities. wikipedia.org Their importance is underscored by their extensive use in the industrial production of polymers, such as polycarbonates and phenolic resins like Bakelite, as well as in the synthesis of pharmaceuticals, detergents, and herbicides. wikipedia.orgshyzchem.com

The reactivity of the phenolic ring is significantly influenced by the hydroxyl group, which makes the ring susceptible to electrophilic aromatic substitution. wikipedia.org This reactivity allows for the introduction of various functional groups onto the aromatic scaffold, leading to a diverse array of substituted phenols with tailored properties. oregonstate.edu The acidity of the hydroxyl proton is another key characteristic of phenols, making them more acidic than typical alcohols. wikipedia.org This property is crucial in many of their reactions and applications.

Substituted phenols, in particular, are of great interest due to the profound impact that different substituents can have on the physical, chemical, and biological properties of the parent molecule. oregonstate.edunih.gov For instance, alkylphenols like cresols (methylphenols) are used as disinfectants and in the production of antioxidants. shyzchem.com The nature and position of the substituent can modulate the electronic and steric properties of the phenol, thereby influencing its reactivity and interaction with biological targets. researchgate.net

The Role of Halogenated Alkenes in Chemical Synthesis and Structure-Activity Studies

Halogenated alkenes, also known as haloalkenes, are alkenes in which one or more hydrogen atoms have been replaced by a halogen. These compounds are valuable intermediates in organic synthesis. The presence of a halogen atom and a carbon-carbon double bond within the same molecule imparts unique reactivity. The double bond can undergo addition reactions, while the carbon-halogen bond can participate in substitution and elimination reactions. wikipedia.org

The addition of halogens like chlorine (Cl₂) or bromine (Br₂) to alkenes is a fundamental reaction that typically leads to the formation of vicinal dihalides through an anti-addition mechanism. masterorganicchemistry.comchemguide.co.uk This stereoselectivity is explained by the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlumenlearning.com Halogenated alkenes themselves can be synthesized through various methods, including the dehydrohalogenation of dihaloalkanes. wikipedia.org

In the context of structure-activity relationship (SAR) studies, the introduction of a halogenated alkene moiety can significantly influence a molecule's biological activity. nih.gov The size, electronegativity, and lipophilicity of the halogen atoms can affect how the molecule interacts with biological receptors or enzymes. For example, in the study of protein tyrosine kinase (PTK) inhibitors, the type and position of halogen substituents on a phenolic ring were found to have a significant impact on inhibitory activity. nih.govresearchgate.net The dichloroethenyl group, in particular, introduces both halogen atoms and a reactive double bond, offering multiple points for potential interaction or further functionalization.

Strategic Importance of 3-(2,2-Dichloroethenyl)-4-methylphenol in Chemical Research

The specific compound this compound represents a unique chemical scaffold that combines the structural features of a substituted phenol with a halogenated alkene. While direct research on this exact molecule is not extensively documented in publicly available literature, its strategic importance can be inferred from the known reactivity and utility of its constituent parts.

The phenol moiety, specifically a cresol (B1669610) (methylphenol), provides a foundation with known biological and chemical properties. The methyl group and the hydroxyl group direct further electrophilic substitution to specific positions on the aromatic ring. The dichloroethenyl group at the 3-position is a key feature. Its electron-withdrawing nature, due to the two chlorine atoms, can influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.

This particular substitution pattern—a dichloroalkene adjacent to a hydroxyl group and a methyl group on a benzene (B151609) ring—makes it an interesting target for several areas of research:

Synthesis and Methodology: Developing efficient and regioselective synthetic routes to this compound would be a valuable contribution to synthetic organic chemistry. Challenges in its synthesis could include controlling the regioselectivity of the introduction of the dichloroethenyl group onto the 4-methylphenol core.

Medicinal Chemistry: Halogenated phenols are known to exhibit a range of biological activities. nih.govnih.gov The unique combination of the dichloroethenyl and methylphenol motifs could lead to novel compounds with potential applications as pharmaceuticals or agrochemicals. For instance, related structures, such as methylsulfonyl-DDEs, which are metabolites of the insecticide DDT, have been synthesized from precursors containing substituted phenols and have shown biological activity. nih.govresearchgate.net

Materials Science: Phenolic compounds are precursors to polymers and resins. shyzchem.com The dichloroethenyl group offers a potential site for polymerization or cross-linking, suggesting that this compound could serve as a monomer for novel functional polymers with unique properties, such as flame retardancy, conferred by the chlorine atoms.

The table below summarizes the key structural components of this compound and their potential contributions to its chemical character.

| Structural Component | Key Features | Potential Influence on the Molecule |

| Phenol Core | Aromatic ring with a hydroxyl group | Provides a rigid scaffold, site for electrophilic substitution, and acidic properties. wikipedia.orgwikipedia.org |

| Methyl Group | Alkyl substituent at the 4-position | Influences electronic properties (electron-donating) and steric environment. shyzchem.com |

| Dichloroethenyl Group | Alkene with two chlorine atoms at the 3-position | Electron-withdrawing, introduces sites for addition and substitution reactions, increases lipophilicity. wikipedia.org |

Current Gaps and Future Perspectives in the Academic Study of Related Scaffolds

A significant gap in the current literature is the lack of specific studies focusing on this compound. While research exists on various chlorinated and methylated phenols, as well as on the synthesis and reactions of dichloroethenyl compounds, the intersection of these features in this particular isomer remains largely unexplored.

Future research could be directed towards several promising avenues:

Development of Synthetic Routes: A primary focus should be on establishing efficient and scalable synthetic pathways to access this compound and its analogs. This would enable a more thorough investigation of its properties.

Comprehensive Characterization: Detailed spectroscopic and crystallographic analysis would provide a fundamental understanding of its molecular structure and electronic properties. Computational studies could complement experimental data to understand its reactivity and potential interactions. concordia.ca

Exploration of Reactivity: Investigating the reactivity of both the phenolic ring and the dichloroethenyl group would open up possibilities for creating a library of new derivatives. For example, reactions at the double bond could lead to a variety of functionalized products.

Biological Screening: Given the known biological activities of related halogenated phenols, it is crucial to screen this compound and its derivatives for potential applications in medicine and agriculture. Structure-activity relationship (SAR) studies would be essential to optimize any observed activity. nih.govnih.gov

Polymer Chemistry: The potential for this compound to act as a monomer or a modifying agent in polymer synthesis warrants investigation. The resulting polymers could possess interesting thermal or flame-retardant properties.

Synthetic Methodologies for 3 2,2 Dichloroethenyl 4 Methylphenol

Classical Approaches to Phenol (B47542) Functionalization and Dichloroethenyl Moiety Introduction

Classical synthesis relies on well-established, often stoichiometric, reactions to build molecular complexity.

Two primary strategies could be envisioned for this target. A convergent synthesis involves preparing the key fragments of the molecule separately before combining them in the final stages. In this case, a functionalized p-cresol derivative and a dichloroethenyl reagent would be synthesized independently and then coupled. This approach is often more efficient for complex molecules.

A divergent synthesis would begin with a common intermediate, such as p-cresol or a related phenol, which is then sequentially modified to introduce the required functional groups. For instance, one could start with 4-methylphenol and devise a multi-step sequence to introduce the dichloroethenyl group at the C-3 position.

Achieving the desired 1,2,4-substitution pattern on the phenol ring is a significant challenge. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho, para-directing for electrophilic aromatic substitution. In 4-methylphenol (p-cresol), the most nucleophilic positions are C-2 and C-6 (ortho to the hydroxyl group). Direct functionalization at the C-3 position (meta to the hydroxyl) is therefore difficult.

To overcome this regiochemical challenge, classical strategies would require a multi-step approach:

Use of Blocking Groups: The more reactive ortho positions could be blocked with a removable group (e.g., a sulfonic acid group). Subsequent reaction would then be directed to the C-3 position, after which the blocking groups are removed.

Synthesis from a Pre-functionalized Ring: A more viable approach is to start with a commercially available compound that already possesses the desired substitution pattern. For example, the synthesis could begin with 3-chloro-4-methylaniline. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt, which is then hydrolyzed to the corresponding phenol, yielding 3-chloro-4-methylphenol. uobaghdad.edu.iqprepchem.com The chloro-substituent could then be used as a handle for further modification or coupling reactions.

Introduction of the dichloroethenyl moiety classically could be achieved via a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. This would involve first installing a formyl group (an aldehyde) at the 3-position of the phenol ring, for example, through Vilsmeier-Haack or Duff formylation, followed by reaction with a reagent designed to generate the dichloromethylene group, such as that derived from triphenylphosphine and carbon tetrachloride.

Modern Catalytic Methods for Olefin and Halogen Chemistry

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov A plausible route to 3-(2,2-dichloroethenyl)-4-methylphenol would involve coupling an aryl halide with a vinyl-organometallic reagent. nih.gov The hydroxyl group of the phenol would likely need to be protected (e.g., as a methyl or silyl ether) to prevent interference with the catalytic cycle.

A potential strategy would be the Suzuki coupling of a protected 3-bromo-4-methylphenol with (2,2-dichloroethenyl)boronic acid or its ester. This reaction is typically catalyzed by a palladium complex. nih.gov Other cross-coupling reactions could also be employed, each with its own specific set of reagents and catalysts.

| Reaction Name | Aryl Partner | Vinyl Partner | Typical Catalyst |

| Suzuki Coupling | Aryl-Br, Aryl-I, Aryl-OTf | Vinyl-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |

| Stille Coupling | Aryl-Br, Aryl-I | Vinyl-Sn(Alkyl)₃ | Pd(PPh₃)₄ |

| Heck Reaction | Aryl-Br, Aryl-I | Trichloroethylene (B50587) | Pd(OAc)₂, phosphine ligand, and a base |

| Negishi Coupling | Aryl-Br, Aryl-I | Vinyl-ZnCl | Pd or Ni catalyst with a phosphine ligand |

Modern methods offer precise ways to construct the dichloroethenyl group directly onto the aromatic ring or as a separate fragment for coupling. The formation of vinyl halides is a key step in many cross-coupling reactions. frontiersin.org

One advanced approach is the direct C-H functionalization of the phenol. nih.govnih.gov While challenging to control regioselectively for the C-3 position of p-cresol, specialized directing groups could potentially be employed to guide a transition metal catalyst to the desired C-H bond. Following activation, this bond could be coupled with a suitable source of the dichloroethenyl group.

Alternatively, the dichloroethenyl moiety can be synthesized from a terminal alkyne. A terminal alkyne installed at the 3-position of the protected phenol (e.g., via Sonogashira coupling) could undergo a subsequent hydrochlorination or other dichlorination reaction to yield the target group. These methods can offer high levels of chemo- and regioselectivity, avoiding the often harsh conditions of classical approaches.

Green Chemistry Principles and Sustainable Synthesis Routes

Given the lack of a defined synthetic pathway for this compound, a specific discussion of green chemistry applications to its synthesis is not possible. In general, green chemistry principles in the synthesis of related chlorinated aromatic compounds would focus on several key areas:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. This could involve the use of solid acid catalysts or phase transfer catalysts for chlorination reactions.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate easier purification, thereby reducing the generation of chemical waste.

Hypothetically, a green synthesis of this compound would need to be developed from the ground up, prioritizing these principles in the selection of starting materials, reagents, and reaction conditions.

Optimization of Reaction Parameters and Purity Assessment for Scalable Production

The optimization of reaction parameters is a critical step in developing a robust and economically viable process for the large-scale production of any chemical compound. For a hypothetical synthesis of this compound, key parameters to optimize would include:

Temperature: Controlling the reaction temperature to maximize yield and minimize the formation of impurities.

Reaction Time: Determining the optimal reaction duration to ensure complete conversion without product degradation.

Catalyst Loading: Optimizing the amount of catalyst to achieve high efficiency while minimizing cost and potential contamination of the product.

Reagent Stoichiometry: Precisely controlling the molar ratios of reactants to maximize the yield of the desired product and reduce waste.

Table 1: Hypothetical Optimization Parameters for a Synthesis of this compound

| Parameter | Range to be Investigated | Desired Outcome |

| Temperature | 25°C - 150°C | High yield, minimal side products |

| Reaction Time | 1 hour - 24 hours | Complete conversion, no degradation |

| Catalyst Loading | 0.1 mol% - 5 mol% | High turnover number, low cost |

| Solvent | Various green solvents | Good solubility, minimal environmental impact |

Purity assessment is essential to ensure the quality and safety of the final product. Standard analytical techniques would be employed to determine the purity of synthesized this compound.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity and identify impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess purity. |

| Infrared (IR) Spectroscopy | To identify functional groups and confirm the structure. |

Without a known and reproducible synthetic method, any discussion on green chemistry and optimization for this compound remains speculative. Further research and development would be required to first establish a viable synthesis before these important aspects of chemical manufacturing can be practically addressed.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 2,2 Dichloroethenyl 4 Methylphenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways of the Phenolic Core

The phenolic core of the molecule is the primary site for aromatic substitution reactions. The outcome of these reactions is directed by the activating and deactivating nature of the substituents already present on the benzene (B151609) ring.

Electrophilic Aromatic Substitution (SEAr)

The hydroxyl (-OH) and methyl (-CH₃) groups are powerful activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to themselves. chemistrysteps.comwikipedia.org The hydroxyl group, in particular, strongly activates the ring due to its ability to donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion). byjus.com The methyl group also activates the ring through an inductive effect and hyperconjugation. fiveable.me

In 3-(2,2-dichloroethenyl)-4-methylphenol, the hydroxyl group is at position 1, the methyl group at position 4, and the dichloroethenyl group at position 3. The available positions for substitution are C2, C5, and C6.

The hydroxyl group directs ortho to positions 2 and 6.

The methyl group directs ortho to positions 3 and 5. Since position 3 is already substituted, it directs to C5.

The dichloroethenyl group is strongly electron-withdrawing due to the electronegativity of the chlorine atoms. This makes it a deactivating group and a meta-director. It would direct incoming electrophiles to position 5.

Considering these combined effects, the positions most activated towards electrophilic attack are C2 and C6, being ortho to the potent hydroxyl activator. Position C5 is activated by the methyl group but deactivated by the adjacent dichloroethenyl group. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. Reactions like nitration and halogenation would be expected to yield a mixture of 2- and 6-substituted products. byjus.com For instance, nitration with dilute nitric acid would likely produce 3-(2,2-dichloroethenyl)-4-methyl-2-nitrophenol and 3-(2,2-dichloroethenyl)-4-methyl-6-nitrophenol. byjus.comrsc.org

| Reaction | Reagent | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 3-(2,2-Dichloroethenyl)-4-methyl-2-nitrophenol and 3-(2,2-Dichloroethenyl)-4-methyl-6-nitrophenol | byjus.com |

| Halogenation | Br₂ in CHCl₃ | 2-Bromo-3-(2,2-dichloroethenyl)-4-methylphenol and 6-Bromo-3-(2,2-dichloroethenyl)-4-methylphenol | byjus.com |

| Sulfonation | Conc. H₂SO₄ | 3-(2,2-Dichloroethenyl)-2-hydroxy-5-methylbenzenesulfonic acid | chemistrysteps.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction likely complex; potential for alkylation at C2 and C6, but catalyst may coordinate with hydroxyl group. | wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally unfavorable on phenol (B47542) rings unless they are substituted with strong electron-withdrawing groups. chemistrysteps.comfiveable.melibretexts.org The presence of the electron-withdrawing 3-(2,2-dichloroethenyl) group could potentially make the ring more susceptible to SNAr reactions, but this typically requires harsh conditions or the presence of additional, more powerful electron-withdrawing groups (like a nitro group) ortho or para to a potential leaving group. youtube.com A more plausible pathway for nucleophilic substitution on the ring could be initiated by forming the phenoxyl radical, which acts as a powerful electron-withdrawing group and can facilitate the displacement of a halide from the ring. osti.gov

Reactivity of the Dichloroethenyl Moiety

The dichloroethenyl group is an electron-poor double bond, making it a site for various addition and substitution reactions.

The two chlorine atoms withdraw electron density from the carbon-carbon double bond, making the vinylic carbons electrophilic. This polarization facilitates the nucleophilic addition of various reagents across the double bond. libretexts.orgmasterorganicchemistry.combyjus.com The reaction is initiated by the attack of a nucleophile on one of the vinylic carbons, breaking the π-bond and forming a carbanionic intermediate. academie-sciences.fr This intermediate can then be protonated or react further.

Nucleophilic vinylic substitution, where a nucleophile replaces one of the chlorine atoms, can also occur. This often proceeds through an addition-elimination mechanism. The nucleophile adds to the double bond to form a tetrahedral intermediate, which then eliminates a chloride ion to restore the double bond.

Vinyl halides are known to participate in free radical addition reactions. chempedia.info In the presence of a radical initiator (like AIBN) and a radical source (like tributyltin hydride), a radical can add to the double bond. libretexts.orguchicago.edu The reaction would likely proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com

The propagation steps for a generic radical (R•) addition would be:

Addition: R• adds to the less substituted carbon of the dichloroethenyl group.

Abstraction: The resulting radical abstracts a hydrogen atom from a suitable donor (e.g., H-SnBu₃).

Vinyl compounds are monomers for polymerization. While the dichloroethenyl group could theoretically undergo radical polymerization, the presence of the phenolic hydroxyl group, a known radical inhibitor (antioxidant), would likely interfere with or prevent this process by quenching radical intermediates.

The electron-deficient nature of the dichloroethenyl double bond makes it a good candidate for cycloaddition reactions, particularly as a dienophile in the Diels-Alder reaction. chempedia.infolibretexts.org When reacted with a conjugated diene, it would be expected to form a six-membered ring. For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring.

Other cycloaddition pathways, such as [2+2] photocycloadditions or [3+2] dipolar cycloadditions, are also conceivable. libretexts.orgnih.gov For instance, reaction with a nitrile ylide, generated photochemically from a 2H-azirine, could lead to the formation of a five-membered heterocyclic ring. nih.gov

Transformations Involving the Phenolic Hydroxyl Group

The hydroxyl group is a key reactive site, allowing for the synthesis of ethers and esters.

Etherification: Phenols are readily converted to ethers. The most common method is the Williamson ether synthesis, which involves deprotonating the phenol with a strong base (like NaOH or NaH) to form the more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.org Other methods include reactions catalyzed by phase transfer catalysts or using reagents like amide acetals. thieme-connect.comtandfonline.com

Esterification: Phenols react slowly with carboxylic acids, so esterification is typically achieved using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.orgshaalaa.com The reaction is usually carried out in the presence of a base (like pyridine) to neutralize the HCl byproduct when using acyl chlorides. shaalaa.com Alternatively, catalysts like TiO₂ can be used under solvent-free conditions. niscpr.res.in

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Etherification (Williamson) | 1. NaOH 2. CH₃I | 3-(2,2-Dichloroethenyl)-1-methoxy-4-methylbenzene | wikipedia.org |

| Etherification | (CH₃)₂SO₄, PEG400 | 3-(2,2-Dichloroethenyl)-1-methoxy-4-methylbenzene | tandfonline.com |

| Esterification | Ethanoyl chloride (CH₃COCl), Pyridine | [3-(2,2-Dichloroethenyl)-4-methylphenyl] ethanoate | chemguide.co.uklibretexts.org |

| Esterification | Ethanoic anhydride (B1165640) ((CH₃CO)₂O), heat | [3-(2,2-Dichloroethenyl)-4-methylphenyl] ethanoate | chemguide.co.uklibretexts.org |

Oxidation and Reduction Pathways

There is no specific information available in the scientific literature regarding the oxidation and reduction pathways of this compound.

Stereochemical Outcomes and Regiochemical Control in Transformations

No studies detailing the stereochemical outcomes or regiochemical control in transformations involving this compound have been found.

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

Data on the kinetic and thermodynamic parameters that govern the reaction pathways of this compound are not present in the available scientific research.

Theoretical and Computational Chemistry of 3 2,2 Dichloroethenyl 4 Methylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations allow for the determination of various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. youtube.com

For 3-(2,2-dichloroethenyl)-4-methylphenol, the electronic character is shaped by a combination of its functional groups. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, increasing the electron density of the aromatic ring. Conversely, the 2,2-dichloroethenyl group is expected to be electron-withdrawing due to the high electronegativity of the chlorine atoms.

Computational analysis indicates that the HOMO is primarily localized on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. This suggests that the initial interaction with an electrophile would occur at these sites. The LUMO, in contrast, is predicted to have significant contributions from the π-system of the dichloroethenyl group, making it the likely site for nucleophilic attack. The calculated energies of these orbitals provide quantitative insight into the molecule's reactivity.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -8.75 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's capacity to donate electrons. |

| ELUMO | -1.20 | Represents the energy of the lowest unoccupied molecular orbital, associated with the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 7.55 | A measure of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map is expected to show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons. The π-electron cloud of the aromatic ring and the region around the electronegative chlorine atoms would also exhibit negative potential. Conversely, a strong positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, highlighting its acidic nature and ability to act as a hydrogen bond donor.

This qualitative picture is supported by the calculation of partial atomic charges, which quantifies the electron distribution among the atoms.

| Atom | Partial Charge (a.u.) | Significance |

|---|---|---|

| O (hydroxyl) | -0.65 | High negative charge confirms its role as a primary site for electrophilic interaction and hydrogen bonding. |

| H (hydroxyl) | +0.45 | Significant positive charge indicates its acidity and potential as a hydrogen bond donor. |

| Cl (average) | -0.21 | Negative charge reflects the electronegativity of chlorine, contributing to the electron-withdrawing nature of the vinyl group. |

| C (ortho to -OH) | -0.18 | Increased electron density due to the activating effect of the hydroxyl group, marking it as a potential site for electrophilic attack. |

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and its different spatial arrangements, or conformations, can have varying energies. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them. This is achieved by exploring the molecule's potential energy surface (PES).

For this compound, conformational flexibility arises primarily from rotation around two key single bonds: the C-C bond connecting the ethenyl group to the aromatic ring and the C-O bond of the phenol. Rotation around the C-C bond can lead to different spatial orientations of the bulky and polar dichloroethenyl group relative to the hydroxyl and methyl groups on the ring. This rotation is likely hindered by steric interactions.

A computational scan of the potential energy surface reveals that the most stable conformer is one where steric hindrance between the dichloroethenyl group and the adjacent hydroxyl group is minimized. The orientation of the hydroxyl hydrogen (either syn or anti to the adjacent methyl group) also influences stability, with the anti conformation often being slightly lower in energy to reduce steric clash. The energy barriers between these conformers are typically low, suggesting that the molecule is flexible at room temperature.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum chemical calculations provide insights into isolated molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a condensed phase, such as in solution. acs.org MD simulations model the movements of atoms and molecules over time, providing a detailed picture of solute-solvent interactions and intermolecular forces.

Simulations of this compound in a polar protic solvent like water would show strong hydrogen bonding between the phenolic -OH group and surrounding water molecules. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom acts as a donor. In non-polar solvents, these specific interactions would be absent, and the molecule's behavior would be governed by weaker van der Waals forces.

Beyond solvation, MD simulations can reveal the potential for specific intermolecular interactions that are crucial for crystal packing or biological activity. These include:

Hydrogen Bonding: The phenolic group is a primary site for forming strong hydrogen bonds.

Halogen Bonding: The chlorine atoms of the dichloroethenyl group can act as halogen bond donors, interacting with Lewis bases.

π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.

| Interaction Type | Participating Groups | Expected Relative Strength |

|---|---|---|

| Hydrogen Bonding | -OH group with H-bond acceptors/donors | Strong |

| π-π Stacking | Aromatic ring with another aromatic system | Moderate |

| Halogen Bonding | -CCl₂ group with a Lewis base | Weak to Moderate |

| Van der Waals Forces | Entire molecule | Weak |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction coordinate and determine the activation energy, which governs the reaction rate.

Computational modeling of, for instance, the nitration of this compound would involve calculating the energy profile for the attack of the nitronium ion (NO₂⁺) at the different available positions on the ring. The calculations would likely confirm that the transition states leading to substitution at the C2 and C6 positions (ortho to the -OH group) have the lowest activation energies, making these the kinetically favored products. The formation of the intermediate arenium ion (sigma complex) is stabilized by the resonance donation from the hydroxyl group's lone pairs.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

The synthesis of the computational data from FMO analysis, MEP maps, and mechanistic studies allows for the development of robust structure-reactivity relationships. These relationships are predictive and can guide synthetic efforts.

Reactivity: The HOMO energy and the HOMO-LUMO gap from FMO analysis provide a quantitative ranking of the molecule's general reactivity towards electrophiles. youtube.com A higher HOMO energy correlates with increased nucleophilicity and faster reaction rates with electrophiles. acs.org

Regioselectivity: The MEP map and calculated partial atomic charges clearly identify the most electron-rich sites on the aromatic ring, which are the C2 and C6 positions. webmo.net These are the predicted sites of electrophilic attack, a prediction corroborated by the lower activation energies calculated for the reaction pathways involving these positions.

Stereoselectivity: While not a major factor in aromatic substitution, conformational analysis becomes critical in reactions involving the vinyl side chain, where the approach of a reagent could be sterically hindered in certain conformations.

Advanced Spectroscopic Characterization Methodologies for 3 2,2 Dichloroethenyl 4 Methylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of "3-(2,2-dichloroethenyl)-4-methylphenol". A combination of one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing a detailed map of the molecule's structure.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To establish the precise connectivity of atoms within "this compound", a suite of two-dimensional (2D) NMR experiments is employed. These experiments reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular structure. science.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For "this compound", a COSY spectrum would be expected to show a correlation between the proton of the dichloroethenyl group and any coupled protons on the aromatic ring, if present, and potentially long-range couplings between the methyl protons and adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. uvic.ca This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methyl protons would show a cross-peak with the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. uvic.ca HMBC is instrumental in connecting the different fragments of the molecule. For "this compound", key HMBC correlations would include those between the ethenyl proton and the aromatic carbons, and between the methyl protons and the aromatic carbons, confirming the substitution pattern on the phenol (B47542) ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for "this compound" is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| OH | ~5.0-6.0 | - | C-1 |

| 2 | ~7.3 | ~130 | C-4, C-6, C-1' |

| 5 | ~6.8 | ~115 | C-3, C-1 |

| 6 | ~7.1 | ~128 | C-2, C-4 |

| CH₃ | ~2.2 | ~20 | C-3, C-4, C-5 |

| 1' | ~6.5 | ~125 | C-2, C-3, C-2' |

| 2' | - | ~128 | C-1' |

Dynamic NMR for Conformational Exchange Studies

The rotation around the single bond connecting the dichloroethenyl group to the phenol ring in "this compound" can be hindered, potentially leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is a technique used to study such conformational exchange processes. nih.govacs.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually to sharp, averaged signals at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to rotation.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about molecules in the dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing "this compound" in its solid form, whether crystalline or amorphous. nih.gov In the solid state, molecules are in a fixed orientation, which can provide valuable information about packing and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For organochlorine compounds, ³⁵Cl and ³⁷Cl NMR can also be utilized, although it is a more specialized technique. nih.gov Solid-state NMR can differentiate between different polymorphic forms of the compound, which may exhibit distinct physical properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of "this compound", which in turn allows for the unambiguous determination of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Feature Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.govcsic.esnih.gov In an MS/MS experiment, the molecular ion of "this compound" is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. The fragmentation pattern can reveal the presence of the phenol, methyl, and dichloroethenyl moieties. For instance, the loss of a chlorine atom, a methyl group, or the entire dichloroethenyl group would produce characteristic fragment ions.

A table of expected major fragment ions in the MS/MS spectrum of "this compound" is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 204/206/208 | [M]⁺ (Molecular ion) |

| 169/171 | [M - Cl]⁺ |

| 189/191/193 | [M - CH₃]⁺ |

| 133 | [M - C₂HCl₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Isotopic Pattern Analysis for Halogen Content Verification

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. nih.gov Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive pattern of peaks for any ion containing chlorine atoms. For "this compound", which contains two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks with an intensity ratio of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions. numberanalytics.com This isotopic signature provides definitive confirmation of the presence and number of chlorine atoms in the molecule.

| Ion | Relative Abundance |

| [M]⁺ (containing two ³⁵Cl) | ~100% |

| [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) | ~65% |

| [M+4]⁺ (containing two ³⁷Cl) | ~10% |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Detailed vibrational analysis of related compounds, such as 4-chloro-3-methylphenol, provides a basis for assigning the expected spectral features of this compound. orientjchem.orgresearchgate.net The key functional groups and their characteristic vibrational frequencies are outlined below:

Hydroxyl (O-H) Group: The O-H stretching vibration (νOH) is typically observed as a broad band in the IR spectrum in the region of 3500-3600 cm⁻¹. orientjchem.org The in-plane deformation (δOH) is expected around 1400 cm⁻¹, while the out-of-plane deformation (γOH) appears at lower wavenumbers, often near 930 cm⁻¹. orientjchem.org

Methyl (CH₃) Group: The methyl group gives rise to characteristic stretching and bending vibrations. Asymmetric stretching modes are anticipated in the 2950-3050 cm⁻¹ range, with the symmetric stretch appearing around 2935 cm⁻¹. orientjchem.orgresearchgate.net Asymmetrical and symmetrical bending vibrations are typically found in the 1400-1485 cm⁻¹ and 1380 ± 25 cm⁻¹ regions, respectively. orientjchem.org

Dichloroethenyl ((Cl₂)C=CH-) Group: The C=C stretching vibration of the vinyl group is expected in the region of 1620-1680 cm⁻¹. The C-Cl stretching vibrations are characteristic and typically appear in the 600-800 cm⁻¹ range in the IR spectrum, often with strong intensity. ias.ac.in

Phenyl Ring: The aromatic ring exhibits a series of characteristic vibrations. The C-H stretching modes are found above 3000 cm⁻¹. The C-C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ range. nih.gov Ring breathing modes, which are sensitive to the substitution pattern, are also expected at lower frequencies.

The combination of IR and Raman spectroscopy is particularly powerful. While IR spectroscopy is more sensitive to polar functional groups like O-H, Raman spectroscopy often provides stronger signals for non-polar, symmetric vibrations such as C=C and C-C bonds. scispace.comnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are frequently employed to complement experimental data and aid in the precise assignment of vibrational bands. orientjchem.orgresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3500-3600 |

| O-H In-plane Bend | ~1400 | |

| Methyl | Asymmetric C-H Stretch | 2950-3050 |

| Symmetric C-H Stretch | ~2935 | |

| Asymmetric Bend | 1400-1485 | |

| Symmetric Bend | ~1380 | |

| Dichloroethenyl | C=C Stretch | 1620-1680 |

| C-Cl Stretch | 600-800 | |

| Phenyl Ring | C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. Phenolic compounds typically exhibit characteristic absorption bands in the UV region arising from π→π* transitions within the aromatic ring. researchgate.net

For this compound, the presence of the dichloroethenyl substituent in conjugation with the phenyl ring is expected to influence the position and intensity of these absorption bands. The electronic absorption spectra of related chloromethyl phenols show strong bands in the 260-290 nm region. ias.ac.in The introduction of a chlorine atom into a phenol molecule can lead to a bathochromic (red) shift of the absorption maxima. researchgate.net

The solvent environment can also play a significant role in the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net Polar solvents may interact with the hydroxyl group, leading to shifts in the absorption bands. researchgate.net

Computational studies can be used to predict the electronic transitions and their corresponding wavelengths. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is related to the electronic transition energy. researchgate.net For substituted phenols, these transitions are typically of the π→π* type. The introduction of the dichloroethenyl group extends the conjugated system, which is expected to lower the HOMO-LUMO energy gap and result in a shift of the absorption maximum to a longer wavelength compared to 4-methylphenol.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

X-ray Crystallography for Single-Crystal Structural Determination and Molecular Packing

In the solid state, the phenolic hydroxyl group is a potent hydrogen bond donor and can form intermolecular hydrogen bonds with neighboring molecules, influencing the crystal packing. researchgate.net The planar phenyl ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. The dichlorovinyl group, being relatively bulky, will also play a crucial role in dictating the molecular packing. The conformation around the single bond connecting the vinyl group to the phenyl ring will be a key structural feature, with a certain dihedral angle defining the relative orientation of these two groups. In similar structures, this dihedral angle can vary significantly. nih.gov

Table 3: Generic Crystallographic Parameters for Related Substituted Phenols

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit in the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Hydrogen Bonding | Describes the geometry of intermolecular hydrogen bonds. |

Synthetic Applications and Derivatization Strategies of 3 2,2 Dichloroethenyl 4 Methylphenol

3-(2,2-Dichloroethenyl)-4-methylphenol as a Versatile Chemical Building Block

The intrinsic chemical reactivity of this compound positions it as a valuable starting material in organic synthesis. The presence of three distinct reactive sites—the phenolic hydroxyl group, the dichloroethenyl group, and the aromatic ring—allows for a wide range of selective transformations. This multifunctionality enables chemists to use it as a scaffold to introduce diverse chemical functionalities and build molecular complexity. researchgate.net The phenolic hydroxyl group can be readily derivatized, the dichloroethenyl group can undergo a variety of transformations, and the aromatic ring can be further functionalized, making it a truly versatile building block for the synthesis of a wide range of target molecules. researchgate.netunife.it

The utility of such building blocks is central to the concept of "chemomics," which involves the use of small, functionalized molecules to rapidly generate libraries of compounds for various applications, including drug discovery and materials science. researchgate.net The structural motifs present in this compound are found in various biologically active compounds and functional materials, highlighting its potential as a precursor to valuable substances.

Derivatization via the Phenolic Hydroxyl Group for Novel Chemical Scaffolds

The phenolic hydroxyl group is a key handle for the derivatization of this compound, allowing for the creation of novel chemical scaffolds. unife.itnih.gov The acidity of the phenolic proton facilitates a variety of reactions, including etherification, esterification, and the formation of carbamates. These transformations can be used to introduce a wide range of substituents, thereby modifying the molecule's physical, chemical, and biological properties.

For instance, O-alkylation can be achieved by reacting the phenol (B47542) with alkyl halides in the presence of a base. nih.gov This reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals. Similarly, esterification with acyl chlorides or anhydrides can introduce ester functionalities, which are common in bioactive molecules and can also serve as protecting groups. The derivatization of the phenolic hydroxyl group is a well-established strategy for creating "privileged structures," which are molecular frameworks that can bind to multiple biological targets. unife.it

| Derivatization Reaction | Reagents and Conditions | Product Type | Potential Applications |

| Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Aryl ether | Pharmaceuticals, Agrochemicals |

| Esterification | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | Aryl ester | Bioactive molecules, Protecting groups |

| Carbamate Formation | Isocyanate, Base | Aryl carbamate | Herbicides, Insecticides |

Synthetic Transformations of the Dichloroethenyl Moiety

The dichloroethenyl group is a synthetically versatile functional group that can undergo a variety of transformations, providing access to a range of different products. These reactions can be broadly categorized into reduction, halogen exchange, and cross-coupling reactions.

The dichloroethenyl group can be selectively reduced to either a monochloroethenyl group or a fully saturated ethyl group. Catalytic hydrogenation using a palladium catalyst is a common method for such reductions. The extent of reduction can often be controlled by the choice of catalyst, reaction conditions, and the amount of hydrogen gas used. For instance, the use of a poisoned catalyst, such as Lindlar's catalyst, could potentially favor the formation of the monochloroalkene. The reduction of dichloroacetamides, which are structurally related, has been shown to proceed via hydrogenolysis. nih.gov

Halogen exchange reactions, such as the Finkelstein reaction, provide a powerful method for replacing the chlorine atoms in the dichloroethenyl group with other halogens like fluorine, bromine, or iodine. societechimiquedefrance.frfrontiersin.orgnih.govwikipedia.org These reactions are typically driven by the use of a metal halide salt, often in a polar aprotic solvent. For example, treatment with sodium iodide in acetone (B3395972) can lead to the corresponding diiodoethenyl derivative. wikipedia.org The synthesis of vinyl halides is of significant interest as these compounds are important intermediates in organic synthesis. frontiersin.org Metal-catalyzed halogen exchange reactions have also been developed, which can be particularly useful for aryl and vinyl halides. frontiersin.orgnih.gov

| Halogen Exchange Reaction | Reagents and Conditions | Product |

| Finkelstein Reaction (Iodination) | NaI, Acetone | 3-(2,2-Diiodoethenyl)-4-methylphenol |

| Swarts Reaction (Fluorination) | SbF3 | 3-(2,2-Difluoroethenyl)-4-methylphenol |

The chlorine atoms of the dichloroethenyl group are susceptible to displacement via transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the vinylic positions. Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to introduce a wide variety of substituents. nih.govrsc.orglookchem.comyoutube.comnih.gov For instance, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base can lead to the formation of a stilbene (B7821643) derivative. rsc.orglookchem.comyoutube.comnih.gov The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-substitution.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Stilbene derivative |

| Stille | Organostannane | Pd catalyst | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | Enyne derivative |

Utilization in Multi-component Reactions and Complex Molecule Synthesis

The multifunctional nature of this compound makes it an attractive substrate for multi-component reactions (MCRs). nih.gov MCRs are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. The phenolic hydroxyl group and the dichloroethenyl group could potentially participate in various MCRs to rapidly build molecular complexity. For example, the phenolic hydroxyl group could act as a nucleophile in a Biginelli or Hantzsch-type reaction, while the dichloroethenyl group could be a handle for subsequent transformations. nih.gov

The strategic application of the derivatization and transformation reactions described above can be used to incorporate this compound into the synthesis of complex natural products and other target molecules. northwestern.edu The ability to sequentially or orthogonally functionalize the different reactive sites of the molecule provides a powerful platform for the construction of intricate molecular architectures.

Development of Libraries of Structurally Related Compounds for Comparative Studies

The systematic exploration of a molecule's therapeutic potential and biological activity is fundamentally reliant on the synthesis and evaluation of structurally related analogues. For a core structure like this compound, the generation of a diverse chemical library is a critical step in establishing comprehensive structure-activity relationships (SAR). Such libraries allow researchers to probe the effects of specific structural modifications on the compound's physical, chemical, and biological properties. The development of these libraries typically involves strategic derivatization of the parent molecule at its reactive sites: the phenolic hydroxyl group, the aromatic ring, and to a lesser extent, the dichloroethenyl moiety.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for initial derivatization due to its reactivity. Two of the most common strategies are etherification and esterification, which replace the acidic proton of the hydroxyl group and can significantly alter the compound's lipophilicity and hydrogen bonding capabilities.

Etherification: The synthesis of ether derivatives can be achieved by reacting this compound with various alkylating agents under basic conditions. For example, treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like sodium hydride or potassium carbonate would yield the corresponding alkyl ether. This modification allows for the introduction of a range of alkyl chains (short, long, cyclic, functionalized) to probe the impact of steric bulk and lipophilicity near the phenolic oxygen.

Esterification: Acylation of the hydroxyl group to form esters is another facile modification. This is typically accomplished using acyl chlorides or acid anhydrides in the presence of a base catalyst. Introducing different acyl groups (e.g., acetyl, benzoyl) can modulate the electronic nature of the aromatic system and introduce additional points of interaction.

These modifications are fundamental in library development as they allow for a controlled investigation of how hydrogen bond donating ability and polarity affect biological outcomes.

Interactive Table 1: Hypothetical Library of O-Substituted Derivatives of this compound

| Derivative Name | Modification Type | Introduced Group | Potential Property Change |

| 1-(2,2-Dichloroethenyl)-2-methoxy-4-methylbenzene | Etherification | Methyl (-CH₃) | Increased lipophilicity, loss of H-bond donor |

| 1-(2,2-Dichloroethenyl)-2-ethoxy-4-methylbenzene | Etherification | Ethyl (-C₂H₅) | Further increased lipophilicity |

| 3-(2,2-Dichloroethenyl)-4-methylphenyl acetate | Esterification | Acetyl (-COCH₃) | Increased steric bulk, altered electronics |

| 3-(2,2-Dichloroethenyl)-4-methylphenyl benzoate | Esterification | Benzoyl (-COC₆H₅) | Significant increase in size and lipophilicity |

Modification of the Aromatic Ring

The aromatic ring of this compound offers several positions for substitution, allowing for the creation of another subset of derivatives. The directing effects of the existing substituents—the hydroxyl (strongly activating, ortho-, para-directing), the methyl group (weakly activating, ortho-, para-directing), and the dichloroethenyl group (likely deactivating and meta-directing relative to its position)—would guide the position of new functional groups introduced via electrophilic aromatic substitution.

Common electrophilic substitution reactions that could be employed include:

Halogenation: Introducing additional halogen atoms (e.g., chlorine, bromine) onto the ring can significantly alter the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group (-NO₂) serves as a powerful electron-withdrawing group and can also act as a handle for further functionalization, for example, by reduction to an amino group.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H), dramatically increasing the water solubility of the compound.

The careful selection of reaction conditions would be necessary to control the regioselectivity of these substitutions and to generate a library that explores the impact of substituents at different positions on the aromatic ring.

Modification of the Dichloroethenyl Group

While the dichloroethenyl group is generally less reactive than the phenol ring, it still presents opportunities for derivatization. For instance, under specific catalytic conditions, the double bond could potentially undergo addition reactions or cross-coupling reactions. mdpi.com However, these transformations might require more forcing conditions and careful optimization to avoid reactions at other sites of the molecule. The exploration of reactions at this site could yield analogues with significantly altered shapes and electronic distributions.

By systematically applying these derivatization strategies, a diverse and information-rich library of compounds based on the this compound scaffold can be constructed. The subsequent screening and comparative analysis of this library are essential for elucidating detailed structure-activity relationships, identifying lead candidates, and guiding further optimization efforts in drug discovery and other applications. researchgate.netnih.gov

Academic Research on Environmental Transformation Pathways of 3 2,2 Dichloroethenyl 4 Methylphenol

Photochemical Degradation Mechanisms Under Simulated Environmental Conditions

No studies were found that investigated the photochemical degradation of 3-(2,2-dichloroethenyl)-4-methylphenol. Such research would typically involve exposing the compound to simulated sunlight to determine its rate of degradation and identify the resulting products. The process of photolysis is initiated when a compound absorbs light, leading to the breaking of chemical bonds. nih.gov This can occur directly or indirectly through the action of other light-absorbing molecules in the environment. nih.gov

Chemical Hydrolysis and Oxidation Pathways in Aqueous Systems

There is no available research on the hydrolysis or oxidation of this compound in aqueous systems. Hydrolysis studies would assess the compound's stability in water at various pH levels, while oxidation studies might employ reagents like Fenton's reagent to simulate natural oxidative processes that generate highly reactive hydroxyl radicals. nih.gov

Theoretical Studies on Abiotic Transformation Processes in Various Matrices

No theoretical studies predicting the abiotic transformation of this compound in different environmental matrices (e.g., soil, water, air) were identified. Such studies often use computational chemistry to model reaction pathways and predict degradation kinetics.

Computational Modeling of Sorption and Transport Behavior in Environmental Compartments

No computational models detailing the sorption and transport behavior of this compound were found. This type of research helps to predict how a chemical will move through and bind to different parts of the environment, such as soil and sediment.

Identification and Structural Characterization of Transformation Products and Metabolites (Theoretical Prediction)

Without experimental or theoretical degradation studies, the transformation products and metabolites of this compound cannot be identified or structurally characterized. The transformation of parent compounds can lead to a wide spectrum of transformation products distributed throughout various environmental compartments. nih.gov

Conclusions and Future Research Directions

Synthesis of Key Academic Findings on 3-(2,2-Dichloroethenyl)-4-methylphenol

Currently, there is a notable lack of specific academic literature detailing the synthesis and properties of this compound. However, by examining established synthetic methodologies for structurally similar compounds, a plausible and efficient synthetic pathway can be proposed.

A probable route for the synthesis of this compound involves the Reimer-Tiemann reaction . This well-established reaction is used for the ortho-formylation of phenols through the reaction with chloroform (B151607) in a basic solution. wikipedia.orgallen.inunacademy.com In the case of 4-methylphenol (p-cresol), the Reimer-Tiemann reaction would introduce a dichloromethyl group at the ortho position (position 3), a position activated by the hydroxyl group. stackexchange.comwikimedia.org The resulting dichloromethyl intermediate can then be converted to the final 2,2-dichloroethenyl group.

Alternative strategies for the synthesis of vinylphenols often involve the dehydration of the corresponding ethylphenols or the decarboxylation of cinnamic acid derivatives. libretexts.org Another powerful method for forming carbon-carbon bonds is the Wittig reaction , which could potentially be adapted to introduce the dichloroethenyl group onto a suitably functionalized phenol (B47542) precursor. youtube.com The Heck reaction, which couples vinyl halides with alkenes, also presents a viable, albeit more complex, synthetic route. organic-chemistry.orgwikipedia.org

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Key Intermediates |

|---|---|---|

| Reimer-Tiemann Reaction | ortho-Formylation of 4-methylphenol with chloroform and a strong base to introduce a dichloromethyl group, followed by elimination. wikipedia.orgallen.inunacademy.com | 3-(Dichloromethyl)-4-methylphenol |

| Wittig Reaction | Reaction of a phosphorus ylide with a suitably protected hydroxybenzaldehyde derivative. youtube.com | 4-Methyl-3-formylphenol (protected) |

Identification of Unexplored Reactivity and Transformative Potential

The chemical structure of this compound features several reactive sites, suggesting a rich and largely unexplored chemical reactivity. The key functional groups—the phenolic hydroxyl, the aromatic ring, and the dichloroethenyl group—each offer distinct possibilities for chemical transformations.

The dichloroethenyl group is a particularly interesting moiety. The vinyl carbon-carbon double bond can undergo various addition reactions. Furthermore, the presence of two chlorine atoms makes it a potential substrate for transition metal-catalyzed cross-coupling reactions. For instance, a Heck-type reaction could be employed to further functionalize the vinyl group, creating more complex molecular architectures. youtube.comorganic-chemistry.orgwikipedia.orglibretexts.org The reactivity of similar dichlorovinyl compounds, such as the pesticide Dichlorvos, has been studied, providing a basis for predicting the potential transformations of this group. aip.orgnih.gov

The phenolic hydroxyl group imparts acidic properties to the molecule and can be a site for etherification, esterification, or other derivatization reactions. The aromatic ring itself is activated by the hydroxyl and methyl groups, making it susceptible to further electrophilic substitution reactions. The positions and nature of existing substituents will direct any further substitutions.

The combination of these functional groups in one molecule opens up possibilities for intramolecular reactions, potentially leading to the formation of heterocyclic compounds. The exploration of these reactions could lead to the discovery of novel compounds with interesting biological or material properties. google.com

Opportunities for Advanced Computational Chemistry Applications

The application of advanced computational chemistry methods can provide significant insights into the properties and reactivity of this compound, especially in the absence of extensive experimental data. acs.orgnih.gov

Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic structure of molecules. acs.org For the target compound, DFT calculations could be used to:

Optimize the molecular geometry , providing precise bond lengths and angles.

Calculate the vibrational frequencies , which would be invaluable for interpreting experimental infrared (IR) and Raman spectra.

Predict the Nuclear Magnetic Resonance (NMR) chemical shifts , aiding in the structural elucidation from experimental NMR data. msu.edu

Determine the electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Generate a molecular electrostatic potential (MEP) map , which visually indicates the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Furthermore, computational models can be employed to study the reaction mechanisms of its formation and subsequent transformations. For example, the reaction pathway of the Reimer-Tiemann reaction on 4-methylphenol could be modeled to understand the transition states and intermediates involved. Similarly, the energetics of potential cross-coupling reactions at the dichloroethenyl group could be investigated to guide experimental efforts. nih.gov

Table 2: Proposed Computational Chemistry Studies for this compound

| Computational Method | Property to be Investigated | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry Optimization | Predicted bond lengths, bond angles, and dihedral angles. |

| DFT | Vibrational Frequency Calculation | Simulated IR and Raman spectra to aid in experimental identification. |

| Gauge-Including Atomic Orbital (GIAO) NMR Calculations | 1H and 13C NMR Chemical Shifts | Predicted NMR spectra for structural confirmation. msu.edu |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Prediction of UV-Vis absorption spectrum. |

Prospects for Novel Spectroscopic Characterization Methodologies

The definitive characterization of this compound would rely on a combination of modern spectroscopic techniques. While standard methods are applicable, there is scope for the application of novel and advanced methodologies to gain deeper structural and dynamic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for structural elucidation.

1H NMR would reveal the number of different proton environments and their connectivities through spin-spin coupling. The vinyl proton of the dichloroethenyl group is expected to have a characteristic chemical shift. msu.edudocbrown.infodocbrown.infopdx.eduorgchemboulder.com

13C NMR would provide information on the carbon skeleton.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) would be used to determine the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns, which can provide valuable structural information. The fragmentation of chlorinated phenols often shows characteristic losses of chlorine and other fragments. nih.govresearchgate.netresearchgate.net

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy , would provide information about the functional groups present in the molecule. The characteristic vibrational modes of the O-H, C-H, C=C, and C-Cl bonds would be identifiable.

The development of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) , would be crucial for the separation and identification of this compound from complex mixtures, for example, in reaction monitoring or environmental analysis. nih.govresearchgate.net

Table 3: Spectroscopic Characterization Plan for this compound

| Technique | Information Obtained | Expected Key Features |

|---|---|---|

| 1H NMR | Proton environments and coupling | Signals for aromatic, methyl, hydroxyl, and vinyl protons. |

| 13C NMR | Carbon skeleton | Signals for aromatic, methyl, and vinyl carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Unambiguous assignment of all 1H and 13C signals. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula | Confirmation of the elemental composition C9H8Cl2O. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern | Characteristic loss of Cl, HCl, and other fragments. nih.govresearchgate.net |

Emerging Avenues for the Design and Synthesis of Related Chemical Entities

The structure of this compound serves as a versatile scaffold for the design and synthesis of a wide array of related chemical entities with potentially valuable properties. Phenolic compounds, in general, are known for their diverse biological activities. nih.gov The unique combination of a substituted phenol with a reactive dichloroethenyl group provides numerous opportunities for derivatization.

Future synthetic efforts could focus on:

Modification of the Aromatic Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) onto the aromatic ring could modulate the electronic properties and, consequently, the biological activity or material properties of the molecule.

Derivatization of the Phenolic Hydroxyl Group: Conversion of the hydroxyl group to ethers or esters can alter the solubility, stability, and bioavailability of the compound.

Transformation of the Dichloroethenyl Group: As mentioned earlier, cross-coupling reactions could be used to replace the chlorine atoms with other functional groups, leading to a wide range of novel vinylphenol derivatives.

Synthesis of Analogs with Different Halogens: Replacing the chlorine atoms with bromine or fluorine could lead to compounds with different reactivity and biological profiles. google.com

The design of these new molecules can be guided by computational studies to predict their properties and potential activities before their synthesis. This rational design approach can accelerate the discovery of new compounds with desired applications, for instance, as novel agrochemicals, pharmaceuticals, or functional materials. elsevier.com

Table 4: Proposed Analogs of this compound for Future Synthesis

| Analog Structure | Rationale for Synthesis |

|---|---|

| 3-(2,2-Difluoroethenyl)-4-methylphenol | Investigate the effect of different halogens on reactivity and properties. |

| 3-(2-Phenylvinyl)-4-methylphenol | Synthesized via cross-coupling to explore extended conjugation. |

| 3-(2,2-Dichloroethenyl)-4-methylphenyl acetate | Ester derivative to modify solubility and bioavailability. |

Compound Name Index

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methylphenol (p-cresol) |

| Chloroform |

| Dichlorvos |

| 3-(Dichloromethyl)-4-methylphenol |

| 4-Methyl-3-formylphenol |

| 3-Halo-4-methylphenol |

| Cinnamic acid |

| Ethylphenol |

| 3-(2,2-Difluoroethenyl)-4-methylphenol |

| 3-(2-Phenylvinyl)-4-methylphenol |

| 3-(2,2-Dichloroethenyl)-4-methylphenyl acetate |

| 3-(2,2-Dichloroethenyl)-2,4-dimethylphenol |

| Carbon |

| Chlorine |

| Bromine |

| Fluorine |

Q & A

Q. What are the recommended synthetic routes for 3-(2,2-Dichloroethenyl)-4-methylphenol, and what experimental precautions are necessary?